molecular formula C23H20N2O5 B246172 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B246172
M. Wt: 404.4 g/mol
InChI Key: QOUCUJLJQSMYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide, also known as BMB-314, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated to explore its potential clinical applications.

Mechanism of Action

The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for preclinical studies. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its limited bioavailability, which may hinder its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a neuroprotective agent in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide and improve its bioavailability for in vivo studies.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methoxy-5-nitrophenylacetic acid, which is then converted to the corresponding amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amide is then subjected to a series of reactions to introduce the benzoxazole and methoxyphenoxy moieties, resulting in the final product N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.

properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H20N2O5/c1-27-16-8-10-17(11-9-16)29-14-22(26)24-19-13-15(7-12-20(19)28-2)23-25-18-5-3-4-6-21(18)30-23/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

QOUCUJLJQSMYSW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC

Origin of Product

United States

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